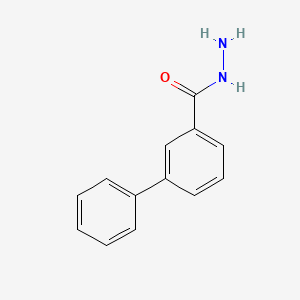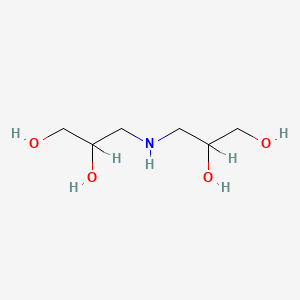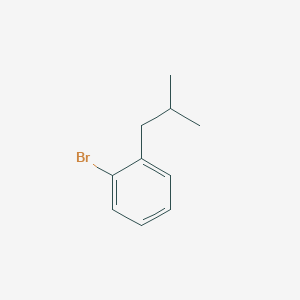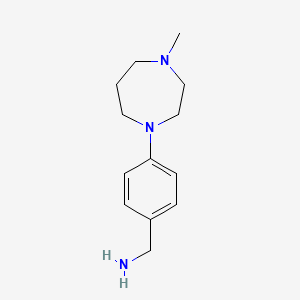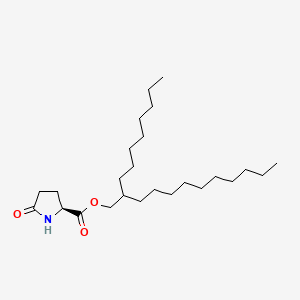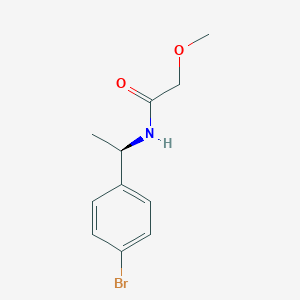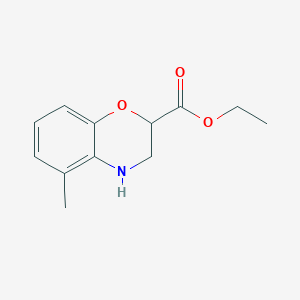
Methyl 4-Thiomorpholinobutyrate
Descripción general
Descripción
Methyl 4-Thiomorpholinobutyrate (MTMB), also known as 4-Thiomorpholinobutyric acid methyl ester, is an organic compound that is used in a variety of scientific research applications. It is a white, odorless, crystalline solid that is soluble in water and alcohols. MTMB has been used in various areas of research, including biochemistry, physiology, pharmacology, and toxicology.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Methyl 4-Thiomorpholinobutyrate Applications
Methyl 4-Thiomorpholinobutyrate is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:
Biopharma Production: In the biopharmaceutical sector, Methyl 4-Thiomorpholinobutyrate may serve as a precursor or an intermediate in the synthesis of more complex molecules. Its structural properties could be utilized in the modification of pharmacophores, which are parts of a molecular structure that is responsible for a drug’s biological activity .
Analytical Chemistry: This compound could play a role in analytical chemistry as a standard or reagent for calibrating instruments or validating processes. Its consistent and well-defined properties ensure reliability and precision in analytical measurements .
Chromatography: Methyl 4-Thiomorpholinobutyrate might be used in chromatography, a technique for separating mixtures. It could act as a stationary phase modifier to improve the separation of complex mixtures or as a component in the mobile phase to aid in the elution of analytes .
Mass Spectrometry: In mass spectrometry, this compound could be used as a matrix material for matrix-assisted laser desorption/ionization (MALDI), helping in the ionization of analytes for better detection and analysis .
Safety and Controlled Environments: The stability and low reactivity of Methyl 4-Thiomorpholinobutyrate make it suitable for use in safety testing and controlled environment applications where predictable behavior is crucial .
Catalysis: Due to its potential to act as a ligand, Methyl 4-Thiomorpholinobutyrate could be involved in catalytic processes, particularly in the creation of metal-organic frameworks (MOFs). These MOFs can be used as catalysts in various chemical reactions, including organic transformations .
Biomedical Engineering: In biomedical engineering, the compound could be used in the development of biosensors. Its chemical functionality allows it to be integrated into sensor platforms, potentially improving the sensitivity and specificity of biomarker detection .
Electrochemical Biosensors: Methyl 4-Thiomorpholinobutyrate may contribute to the field of electrochemical biosensors. It could be used to modify electrode surfaces or as part of the sensing material to enhance the electrochemical detection of analytes .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-thiomorpholin-4-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-12-9(11)3-2-4-10-5-7-13-8-6-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXLYLRYSLQGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615837 | |
| Record name | Methyl 4-(thiomorpholin-4-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Thiomorpholinobutyrate | |
CAS RN |
443796-04-1 | |
| Record name | Methyl 4-(thiomorpholin-4-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


